3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide - 2034466-25-4

3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Catalog Number: EVT-3049423
CAS Number: 2034466-25-4
Molecular Formula: C17H16N6O4S
Molecular Weight: 400.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethanesulfonamide (Lactone Impurity, BCL)

Compound Description: This compound is identified as a lactone impurity (BCL) during the synthesis of the active pharmaceutical ingredient Baricitinib. [] It was found in several batches at levels between 0.10 and 0.15%. [] The structure of BCL was confirmed by 1H NMR, 13C NMR, and mass spectrometry. [] A plausible mechanism for its formation is provided in the research. []

Relevance: While not directly sharing the core structure of 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, BCL shares the presence of a pyrazole ring linked to a sulfonamide group. This makes it a relevant related compound based on shared chemical moieties. Both compounds are also relevant in the context of pharmaceutical synthesis and impurity profiling. []

2-(3-(4-(7H-[4,7′-bipyrrolo[2,3-d]pyrimidin]-4′-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (Dimer Impurity, BCD)

Compound Description: This compound, identified as a dimer impurity (BCD), also arises during the synthesis of Baricitinib. [] Like BCL, it was found at levels between 0.10 and 0.15% in multiple batches and its structure was confirmed by 1H NMR, 13C NMR, and mass spectrometry. []

Relevance: BCD, although structurally distinct from 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in its core structure, shares the common features of a pyrazole ring and a sulfonamide group. This, coupled with their shared context as impurities in Baricitinib synthesis, makes BCD a relevant related compound. []

2-(1-(Ethylsulfonyl)-3-(4-(7-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile (Hydroxymethyl Impurity, BHM)

Compound Description: BHM is another impurity identified during the synthesis of Baricitinib. [] It falls within the same concentration range as the other impurities (0.10–0.15%) and was characterized by 1H NMR, 13C NMR, and mass spectrometry. []

Relevance: Although BHM differs significantly in its overall structure from 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, it is considered related due to the shared presence of both a pyrazole ring and a sulfonamide moiety. Additionally, their common context as impurities in Baricitinib synthesis adds to their relevance. []

(3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274)

Compound Description: SU11274 is a novel small-molecule inhibitor of the c-Met tyrosine kinase. [, ] It has demonstrated efficacy in inducing apoptosis in cells transformed by the TPR-MET oncogenic tyrosine kinase. [] SU11274 inhibits Met kinase activity, leading to reduced cell growth and does not affect other tyrosine kinase oncoproteins. [] It induces G1 cell cycle arrest and apoptosis, reduces autophosphorylation of the Met kinase at critical sites, and blocks phosphorylation of AKT, GSK-3beta, and FKHR. [] It has also shown potential in damaging hepatocellular carcinoma cells and human umbilical endothelial cells in co-culture models. []

Relevance: While not sharing a direct structural overlap, SU11274 is related to 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide through its inclusion of both a pyrrole ring and a sulfonamide group. This, combined with its role as a kinase inhibitor, makes it relevant for comparative analysis within the broader context of heterocyclic compounds with potential biological activities. [, , ]

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: SR144258 is classified as a diarylpyrazole antagonist for the CB2 cannabinoid receptor. [] It acts as an inverse agonist in both the canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways of CB2 receptor signaling. []

Relevance: The key structural link between SR144258 and 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the presence of a pyrazole ring. Despite different overall structures and biological targets, this shared feature places them within the same chemical class, making SR144258 a relevant related compound, especially when considering structure-activity relationships within pyrazole derivatives. []

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: AM630 is categorized as an aminoalkylindole antagonist for the CB2 cannabinoid receptor. [] It functions as an inverse agonist in the adenylyl cyclase pathway but exhibits low efficacy agonist activity in arrestin recruitment, indicating a potential bias towards G-protein coupling over arrestin recruitment. []

Relevance: Although structurally distinct from 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, AM630 is considered a related compound due to their shared relevance to the field of CB2 receptor modulation. Comparing the structural features and activities of AM630 with other CB2 ligands, including those containing pyrazole rings, could provide insights into the structure-activity relationships governing CB2 receptor pharmacology. []

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 is a carboxamide antagonist of the CB2 cannabinoid receptor. [] Similar to AM630, it demonstrates inverse agonist activity in adenylyl cyclase inhibition but acts as a low-efficacy agonist for arrestin recruitment, suggesting a preference for G-protein coupling. []

Relevance: Despite being structurally different from 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, JTE907 is considered a related compound due to their common relevance in the research of CB2 receptor modulation. Its activity profile as a CB2 antagonist, alongside other pyrazole-containing ligands, contributes to a more comprehensive understanding of structure-activity relationships within this class of compounds. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinase. [] It displays limited brain distribution due to its high nonspecific binding in brain tissue and plasma. [] Unlike LY3009120 and MLN2480, it is not a substrate of efflux transporters like Bcrp and P-gp at the blood-brain barrier. []

Relevance: The presence of a pyrazole ring in CCT196969 makes it structurally related to 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. Although their biological targets are distinct, their shared chemical feature makes CCT196969 a relevant related compound for understanding the diverse applications of pyrazole-containing compounds in medicinal chemistry. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120, another panRAF inhibitor, also has restricted brain distribution due to high nonspecific binding in brain tissue and plasma. [] It acts as a substrate for the efflux transporter Bcrp but not for P-gp at the blood-brain barrier. [] LY3009120 exhibits greater in vitro efficacy in patient-derived melanoma cell lines compared to CCT196969 and MLN2480. []

Relevance: While LY3009120 lacks a pyrazole ring, it is considered a related compound to 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide due to its similar biological target as CCT196969, another panRAF inhibitor which does contain a pyrazole ring. Comparing their structures and activities contributes to understanding the structural determinants of RAF kinase inhibition. []

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: This compound, known as MLN2480, is also a panRAF inhibitor with limited brain distribution. [] Like LY3009120, it is a substrate for the Bcrp efflux transporter but not for P-gp. []

Relevance: While MLN2480 lacks a pyrazole ring, its connection to 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide arises from its shared target and mechanism as CCT196969, a panRAF inhibitor that does possess a pyrazole ring. Comparing these three compounds helps to delineate the structural features necessary for RAF kinase inhibition. []

Properties

CAS Number

2034466-25-4

Product Name

3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

IUPAC Name

3-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide

Molecular Formula

C17H16N6O4S

Molecular Weight

400.41

InChI

InChI=1S/C17H16N6O4S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-28(25,26)12-3-4-15-14(7-12)23(2)17(24)27-15/h3-8,10,21H,9H2,1-2H3

InChI Key

GFRFCRXOUAIQBU-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.